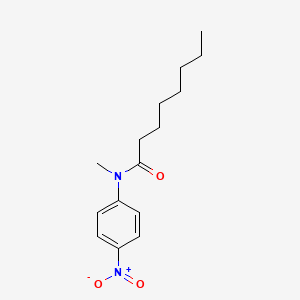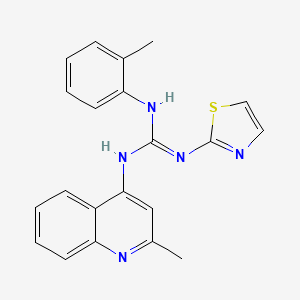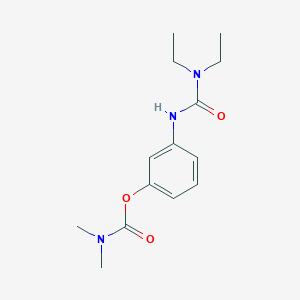
m-(3,3-Diethylureido)phenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-(3,3-dimethylureido)phenyl isocyanate with dimethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
m-(3,3-Diethylureido)phenyl dimethylcarbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
m-(3,3-Diethylureido)phenyl dimethylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the concentration of acetylcholine, leading to prolonged stimulation of cholinergic receptors . This mechanism is similar to that of neostigmine, which is used to treat conditions like myasthenia gravis .
Vergleich Mit ähnlichen Verbindungen
m-(3,3-Diethylureido)phenyl dimethylcarbamate can be compared with other similar compounds, such as:
Neostigmine: Both compounds inhibit acetylcholinesterase, but neostigmine is more commonly used in clinical settings.
Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure and pharmacokinetic profile.
Pyridostigmine: Similar in function to neostigmine, but with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain applications, such as increased stability or selectivity .
Eigenschaften
CAS-Nummer |
73953-77-2 |
|---|---|
Molekularformel |
C14H21N3O3 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
[3-(diethylcarbamoylamino)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O3/c1-5-17(6-2)13(18)15-11-8-7-9-12(10-11)20-14(19)16(3)4/h7-10H,5-6H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
PCKYSMLEOVJUKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


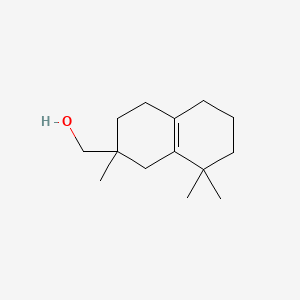
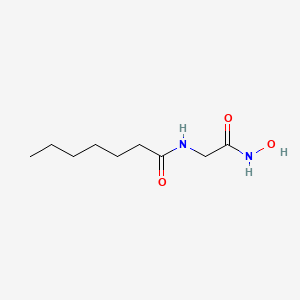

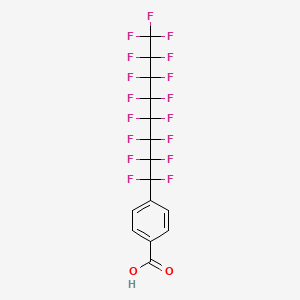
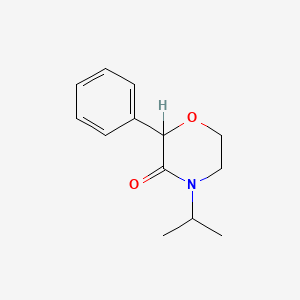
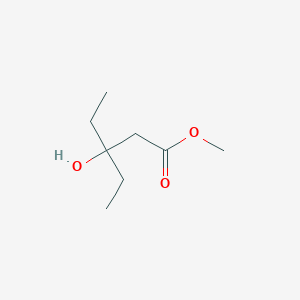
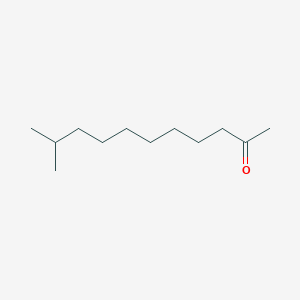
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
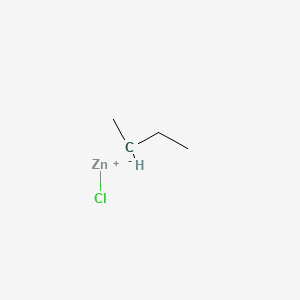
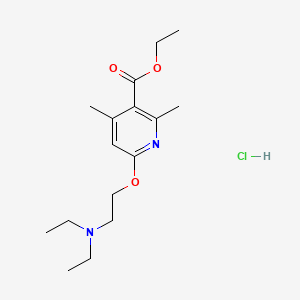
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
